methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with the following chemical structure:
IUPAC Name: methyl 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxylate
This compound belongs to the class of pyridine derivatives and exhibits interesting properties due to its fused ring system. It has a molecular weight of 221.26 g/mol .
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Reactivity:: Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the carbonyl group or other substituents.
Substitution: Substitution reactions at different positions on the pyridine ring are possible.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel heterocyclic molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drug candidates.
Pharmacology: Investigating its pharmacological properties, including potential therapeutic effects.
Bioactivity: Studying its interactions with biological targets.
Fine Chemicals: Used in the synthesis of specialized chemicals.
Mechanism of Action
The precise mechanism of action for methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is unique due to its fused ring system, similar compounds include:
Biological Activity
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with a unique fused ring system that combines elements of cyclopentane and pyridine. Its molecular formula is C10H11NO3 with a molecular weight of approximately 193.20 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features two carbonyl groups and is characterized by its ability to form hydrogen bonds and participate in π-π interactions. These properties enhance its potential pharmacological effects. The structure can be represented as follows:
The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of cyclopentanone derivatives with amines and carboxylating agents under controlled conditions, often using Lewis acid catalysts to facilitate the process.
The mechanism of action for this compound is still under investigation, but preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity could be significant in therapeutic contexts.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has revealed several promising areas:
- Enzyme Interaction : Preliminary studies indicate that this compound may bind to specific enzymes, potentially influencing metabolic pathways.
- Pharmacological Properties : Its structural features suggest potential utility in treating various diseases due to its ability to modulate biological functions.
- Case Studies : Investigations into its therapeutic effects are ongoing, focusing on its efficacy in treating conditions such as cancer and cardiovascular diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the properties of this compound compared to related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | C10H11NO3 | Contains a hydroxyl group |
Methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate | C10H12N2O3 | Features an amino group |
2-Oxo-2,5,6,7-tetrahydrocyclopenta[b]pyridine | C9H9NO3 | Lacks the methyl ester functionality |
This comparison highlights the unique aspects of this compound that may influence its reactivity and potential applications in drug development.
Research Findings and Future Directions
Ongoing research is focused on elucidating the detailed mechanisms by which this compound interacts with biological systems. Studies aim to uncover its binding affinities to various receptors and enzymes while assessing its pharmacokinetic properties.
Future studies will likely explore:
- The compound's efficacy in preclinical models for various diseases.
- Structural modifications to enhance its biological activity.
Properties
IUPAC Name |
methyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-5-6-3-2-4-8(6)11-9(7)12/h5H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXFOYXGVBMKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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